
Gantrisin diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gantrisin diolamine, also known as sulfisoxazole diolamine, is a sulfonamide antibiotic. It is primarily used to treat bacterial infections by inhibiting the growth of bacteria. This compound is effective against a wide range of gram-positive and gram-negative microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gantrisin diolamine involves the reaction of sulfisoxazole with diolamine. The process typically includes the following steps:
Formation of Sulfisoxazole: Sulfisoxazole is synthesized by reacting 3,4-dimethylisoxazole with sulfanilamide under controlled conditions.
Reaction with Diolamine: The sulfisoxazole is then reacted with diolamine to form Gantrisin diolamine.
Industrial Production Methods
In industrial settings, the production of Gantrisin diolamine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Gantrisin diolamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Gantrisin diolamine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Gantrisin diolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound is used in microbiological studies to understand bacterial resistance and the mechanisms of antibiotic action.
Medicine: Gantrisin diolamine is used in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of sulfonamide antibiotics.
Industry: It is used in the development of new antibacterial agents and in the formulation of pharmaceutical products
Mécanisme D'action
Gantrisin diolamine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Gantrisin diolamine prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used to treat a variety of bacterial infections, including those caused by Toxoplasma gondii.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other bacterial infections.
Uniqueness
Gantrisin diolamine is unique in its specific structure and its effectiveness against a broad spectrum of bacteria. Its diolamine component enhances its solubility and bioavailability, making it a preferred choice in certain clinical settings .
Propriétés
Formule moléculaire |
C17H26N4O6S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C13H15N3O4S.C4H11NO2/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12;6-3-1-5-2-4-7/h4-7H,14H2,1-3H3;5-7H,1-4H2 |
Clé InChI |
RDPZOVJKAIEZIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


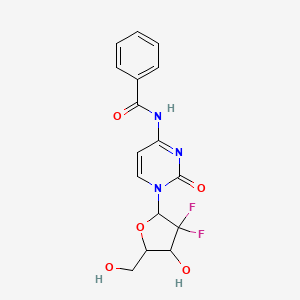


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)
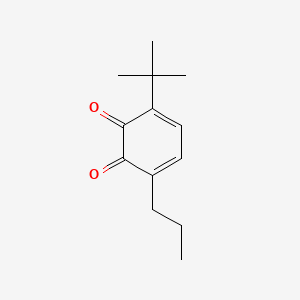
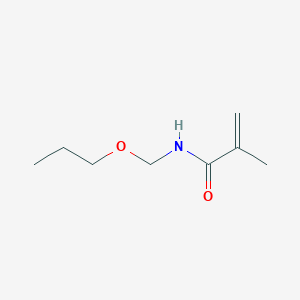
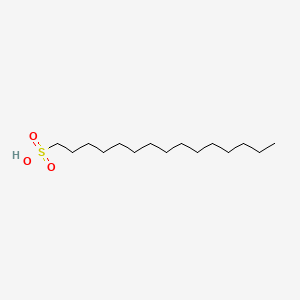

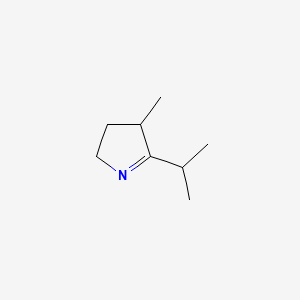

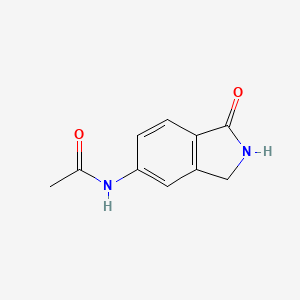

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)

